6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thieno[2,3-c]pyridine core substituted with a carbonitrile group at position 2. Attached to this core is a pyridazine ring substituted with a 4-methoxyphenyl group, a chloro substituent at position 5, and a ketone at position 3. Additionally, a pyrrole moiety is linked to the tetrahydrothienopyridine system.
Properties
IUPAC Name |
6-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-31-16-6-4-15(5-7-16)29-22(30)21(24)19(13-26-29)28-11-8-17-18(12-25)23(32-20(17)14-28)27-9-2-3-10-27/h2-7,9-10,13H,8,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHIXHOHOXUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC4=C(C3)SC(=C4C#N)N5C=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS No. 339279-35-5) has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, focusing on anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.94 g/mol. The structure features a complex arrangement that includes a pyridazine moiety, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |
In one study, compounds derived from similar structures exhibited significant growth inhibition in A549 lung cancer cells, suggesting that this compound may share similar mechanisms of action through apoptosis induction and cell cycle disruption .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyridazine derivatives are known to exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes . The presence of the chloro and methoxy groups in the structure may enhance its efficacy in modulating inflammatory pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Kinases : The compound has shown to inhibit Aurora-A kinase, a target in cancer therapy.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Enzyme Inhibition : By inhibiting COX and LOX enzymes, it reduces the production of pro-inflammatory mediators.
Case Studies
A notable case study involved screening a library of compounds for their effectiveness against multicellular tumor spheroids. This model is more representative of in vivo conditions than traditional monolayer cultures. The compound demonstrated significant cytotoxic effects, leading to further investigations into its structural analogs for enhanced potency .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of pyridazine and thieno[2,3-c]pyridine structures exhibit activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Properties
The compound also demonstrates potential as an anti-inflammatory agent . Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
- Research Findings : Studies have shown that these compounds can suppress the activation of NF-kB pathways, leading to decreased expression of inflammatory markers .
Antimicrobial Activity
Another area of application is in the field of antimicrobial research . The structural components of 6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile suggest it may possess antimicrobial properties.
- Investigations : Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Central Nervous System Effects
There is emerging interest in the effects of this compound on the central nervous system (CNS) . Its structural analogs have been studied for their neuroprotective effects and potential applications in treating neurodegenerative diseases.
- Potential Mechanisms : These compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several heterocyclic systems reported in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and reactivity.
Structural Analogues with Pyridazine and Carbonitrile Moieties
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile ()
- Molecular Formula : C₁₂H₈ClN₃O
- Key Features : Contains a pyridazine ring with chloro, methylphenyl, and carbonitrile groups.
- Synthesis : Derived from chlorination and substitution reactions, similar to the target compound’s pyridazinyl subunit.
- Physicochemical Data :
- Melting Point: Not reported (Predicted density: 1.31 g/cm³)
- Spectral Data: IR and NMR data confirm the presence of CN (2220 cm⁻¹) and carbonyl groups .
5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile ()
- Molecular Formula : C₂₀H₁₁ClN₄OS₂
- Key Features : Combines pyrido[2,3-d]pyrimidine and thiazolo rings with a carbonitrile group.
- Synthesis : Formed via cyclocondensation of acrylonitrile derivatives with dihydropyrimidines.
- Physicochemical Data :
- Melting Point: 259–261°C
- IR: 2220 cm⁻¹ (C≡N), 1638 cm⁻¹ (C=O)
Analogues with Tetrahydrothieno[2,3-c]pyridine Cores
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile () Key Features: Pyridine core with chloro, methyl, phenyl, and carbonitrile substituents. Reactivity: Reacts with malononitrile to form naphthyridine derivatives, highlighting the electrophilic nature of the carbonitrile group .
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile () Key Features: Pyrazolo-pyridine fused system with bromophenyl and carbonitrile groups. Synthesis: Ethanol-mediated cyclization reactions.
Comparative Physicochemical Data
Key Differences
- Structural Complexity: The target compound’s fused thieno[2,3-c]pyridine and pyridazine systems are more elaborate than analogues in and .
- Substituent Effects : The 4-methoxyphenyl group may enhance solubility compared to ’s methylphenyl substituent.
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, given its complex heterocyclic structure?
Answer:
The synthesis of this compound requires a multi-step approach due to its fused pyridazine, thienopyridine, and pyrrole systems. Key steps include:
- Heterocyclic core assembly : Use Ullmann coupling or Suzuki-Miyaura reactions to introduce the 4-methoxyphenyl and pyrrole substituents .
- Oxidation and cyclization : Controlled oxidation (e.g., using MnO₂) to form the pyridazinyl-6-one moiety, followed by cyclization under acidic conditions to generate the tetrahydrothieno[2,3-c]pyridine scaffold .
- Carbonitrile functionalization : Introduce the nitrile group via nucleophilic substitution or cyanation reactions under inert atmospheres .
Purification typically employs column chromatography with gradient elution (silica gel, hexane/ethyl acetate) and crystallization (ethanol/water mixtures) .
Advanced: How can computational modeling resolve contradictions in reported reactivity of the pyridazinyl-6-one moiety?
Answer:
Conflicting reactivity data (e.g., unexpected ring-opening or stability issues) can arise from solvent effects or competing reaction pathways. To address this:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces and identify kinetically favored intermediates .
- Use molecular dynamics simulations (COMSOL Multiphysics) to model solvent interactions, particularly with polar aprotic solvents like DMF, which may stabilize reactive intermediates .
- Validate predictions experimentally via in situ FTIR and LC-MS monitoring to track transient species .
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve overlapping signals from aromatic protons and heterocyclic carbons. DEPT-135 clarifies quaternary carbons (e.g., nitrile carbon at ~110 ppm) .
- HRMS : Electrospray ionization (ESI+) to confirm molecular weight and fragmentation patterns (e.g., loss of the pyrrole group) .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) to resolve stereochemistry and confirm fused-ring geometry .
Advanced: How to design experiments to probe the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40–80°C for 24–72 hours .
- Analytical endpoints : Use HPLC-DAD to quantify degradation products and kinetic modeling (Arrhenius plots) to predict shelf-life .
- Mechanistic insight : Pair with DFT to identify hydrolysis-prone sites (e.g., the oxo group in pyridazinyl) and design stabilized analogs .
Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining yield and purity?
Answer:
- Process optimization : Apply CRDC subclass RDF2050108 (process control and simulation) to model batch vs. continuous flow synthesis. Flow reactors reduce side reactions in exothermic steps .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction temperature and stirring rate using factorial design experiments .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of intermediates .
Basic: How to assess the compound’s potential as a kinase inhibitor given its structural motifs?
Answer:
- Molecular docking : Screen against kinase X-ray structures (PDB) using AutoDock Vina to identify binding poses, focusing on the pyrrole and pyridazine groups’ interactions with ATP-binding pockets .
- Enzymatic assays : Test inhibition of recombinant kinases (e.g., JAK2 or CDK2) at 1–100 μM concentrations, using ADP-Glo™ assays for IC₅₀ determination .
- SAR studies : Synthesize analogs with modified pyrrole substituents to correlate structural features with activity .
Advanced: How to reconcile discrepancies in biological activity data across different assay platforms?
Answer:
- Meta-analysis : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays. Normalize data using Z-factor statistical validation .
- Probe solubility effects : Measure compound aggregation via dynamic light scattering (DLS) and adjust assay conditions with detergents (e.g., 0.01% Tween-20) .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) to directly measure binding kinetics .
Basic: What safety protocols are essential for handling the nitrile group during synthesis?
Answer:
- Engineering controls : Use fume hoods with ≥100 fpm face velocity and sealable reaction vessels to prevent HCN release .
- PPE : Nitrile gloves (not latex), splash goggles, and lab coats.
- Emergency response : Neutralize spills with 10% NaHCO₃ solution and provide amyl nitrite antidote kits in case of cyanide exposure .
Advanced: How can AI-driven experimental design accelerate SAR studies for this compound?
Answer:
- Generative models : Train recurrent neural networks (RNNs) on existing SAR data to propose novel analogs with optimized properties (e.g., logP < 3) .
- Active learning loops : Use Bayesian optimization to prioritize high-value synthesis targets based on predicted bioactivity and synthetic feasibility .
- High-throughput validation : Automate parallel synthesis and screening in 96-well plates, integrating robotic liquid handlers .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
- Storage conditions : -20°C under argon in amber vials with PTFE-lined caps to avoid light/oxygen exposure .
- Stability monitoring : Conduct quarterly HPLC analyses (USP method) and track water content via Karl Fischer titration .
- Lyophilization : For long-term storage, lyophilize as a citrate salt to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
